Methyl 3-(1,3-dioxolan-2-yl)propanoate
Description
Contextualizing Methyl 3-(1,3-dioxolan-2-yl)propanoate as a Versatile Synthetic Precursor
The versatility of this compound stems from the orthogonal reactivity of its two primary functional groups. The 1,3-dioxolane (B20135) ring is stable under neutral or basic conditions but is readily cleaved under acidic conditions to reveal the parent aldehyde. This allows chemists to perform reactions on the ester moiety without affecting the protected aldehyde.
Common synthetic strategies involving this precursor could include:
Modification of the Ester Group: The methyl ester can undergo hydrolysis to form the corresponding carboxylic acid, 3-(1,3-dioxolan-2-yl)propanoic acid nih.gov. This acid can then be converted into other derivatives such as amides, acid chlorides, or different esters. Alternatively, the ester can be reduced to an alcohol.
Deprotection and Aldehyde Reactions: Treatment with an aqueous acid will hydrolyze the acetal (B89532), liberating the aldehyde functionality. This aldehyde can then participate in a wide array of classic carbonyl reactions, including Wittig reactions, Grignard additions, reductions, and reductive aminations.
Chain Extension: The molecule can be used as a three-carbon building block in syntheses where a protected aldehyde is required for subsequent transformations.
The synthesis of the title compound can be envisioned through two primary routes: the esterification of its parent carboxylic acid or the acetalization of an aldehyde precursor. The parent compound, 3-(1,3-dioxolan-2-yl)propanoic acid, is commercially available, making its esterification with methanol (B129727) under acidic conditions a straightforward approach.
Table 1: Physicochemical Properties of the Parent Carboxylic Acid
| Property | Value |
|---|---|
| IUPAC Name | 3-(1,3-dioxolan-2-yl)propanoic acid |
| CAS Number | 4388-56-1 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Physical Form | Liquid |
| Purity | ~95% |
Data sourced from Sigma-Aldrich .
Historical Development and Significance in Acetal and Ester Chemistry Research
The utility of this compound is deeply rooted in the historical development of functional group protection strategies in organic chemistry.
Acetal Protecting Groups: The classical method for the preparation of acetals involves the reaction of an aldehyde or ketone with an excess of an alcohol, a reaction pioneered by chemists like Emil Fischer ufl.edu. Acetals proved to be highly valuable because they are stable under many reaction conditions (especially basic, organometallic, and reducing environments) where the parent carbonyl would react ufl.edu. The development of cyclic acetals, such as the 1,3-dioxolane formed from ethylene (B1197577) glycol, offered increased stability compared to their acyclic counterparts. This stability and the ability to easily remove the protecting group with mild acid made acetals a cornerstone of multi-step organic synthesis, enabling chemists to build complex molecules with high precision.
Ester Functional Group: Esters are another fundamental functional group in organic chemistry. The study of their synthesis (esterification) and reactions (e.g., hydrolysis, ammonolysis, reduction) has been central to the development of the field. Simple esters like methyl propionate are used as solvents and are starting materials for a variety of other chemicals slchemtech.comwikipedia.org. The presence of an ester in a molecule like this compound provides a reliable chemical handle for building carbon-carbon or carbon-heteroatom bonds, further enhancing its synthetic utility.
The combination of these two well-established functional groups into a single, relatively simple molecule provides a robust tool for synthetic chemists, embodying the principles of protecting group strategy and functional group interconversion that are central to the logic of organic synthesis.
Scope and Research Objectives for Academic Exploration of this compound
While extensive academic literature specifically detailing the applications of this compound is not vast, the research landscape for structurally similar compounds suggests clear avenues for its academic exploration. A significant amount of research exists for analogues such as Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate, which is widely known as ethyl levulinate ethylene ketal nih.govechemi.comscbt.comscbt.com.
The primary research objectives for a molecule like this compound would likely revolve around its application as a versatile building block in the synthesis of high-value chemical targets.
Potential Research Areas:
Total Synthesis of Natural Products: Many natural products contain 1,4- or 1,5-dicarbonyl relationships or other functionalities that could be installed using this precursor. Researchers could explore its use in synthesizing complex molecules where precise control of reactive sites is essential.
Development of Pharmaceutical Intermediates: The structural motif present in this compound is relevant to the synthesis of various biologically active molecules. Academic studies could focus on developing efficient synthetic routes to pharmaceutical targets that incorporate this fragment.
Exploration of Novel Synthetic Methodologies: The compound could serve as a model substrate for the development of new chemical reactions. For example, new methods for selective ester manipulation in the presence of an acetal, or novel one-pot deprotection-reaction sequences could be investigated.
Polymer Chemistry: Related dioxolane and ester-containing molecules are used in the synthesis of specialized polymers. Research could be undertaken to incorporate this compound into polymer backbones to create materials with tailored properties, such as biodegradability or specific functionalities after deprotection.
The academic value of this compound lies not in any inherent biological activity of its own, but in its potential to facilitate the efficient and controlled synthesis of more complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81625-03-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)2-3-7-10-4-5-11-7/h7H,2-5H2,1H3 |
InChI Key |
RHVXUZUXUAPMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 1,3 Dioxolan 2 Yl Propanoate and Its Analogues
Convergent and Divergent Synthesis Strategies
The construction of a bifunctional molecule like methyl 3-(1,3-dioxolan-2-yl)propanoate can be strategically planned using either a convergent or a divergent approach. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to generate a library of related compounds, including the target molecule. synarchive.com
A plausible convergent synthesis could involve the preparation of a propanoate fragment and a dioxolane-containing fragment, followed by their coupling. Conversely, a divergent strategy might start with a simple propanoate ester and introduce the dioxolane functionality, or begin with a dioxolane derivative and elaborate the propanoate side chain. researchgate.netnih.gov
Esterification Approaches to the Propanoate Moiety
The formation of the methyl propanoate group is a key step in the synthesis of the target molecule. A common and well-established method for this transformation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the context of synthesizing this compound, this would typically involve the reaction of 3-(1,3-dioxolan-2-yl)propanoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
Table 1: Comparison of Selected Esterification Methods for Propanoate Synthesis
| Method | Reactants | Typical Catalyst/Reagent | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | H₂SO₄, HCl, p-TsOH | Heating, often with removal of water | Cost-effective, simple procedure | Requires strong acid, equilibrium reaction |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Room temperature | Mild conditions, high yields | Stoichiometric coupling agents, purification can be challenging |
| Acid Chloride Method | Acid Chloride, Alcohol | Pyridine or other base | Often at low temperatures | High reactivity, good for sterically hindered alcohols | Requires preparation of acid chloride, produces HCl |
Acetalization Reactions for the 1,3-Dioxolane (B20135) Formation
The 1,3-dioxolane ring is a protective group for aldehydes and ketones and is a key structural feature of the target molecule. The most common method for its formation is the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.com For the synthesis of this compound, a plausible precursor would be methyl 3-oxopropanoate (B1240783). The reaction of this keto-ester with ethylene glycol in the presence of an acid catalyst would yield the desired product. purechemistry.org
A variety of acid catalysts can be used for this transformation, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as boron trifluoride etherate. organic-chemistry.org The reaction is typically carried out with the removal of water to drive the equilibrium towards the formation of the acetal (B89532). This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a dehydrating agent.
Table 2: Catalysts for the Acetalization of Carbonyl Compounds with Ethylene Glycol
| Catalyst | Category | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Reflux in toluene with Dean-Stark trap | Commonly used, effective for a wide range of substrates |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic amounts, often in excess diol | Strong acid, can sometimes lead to side reactions |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Anhydrous conditions, often at room temperature | Effective for sensitive substrates |
| Montmorillonite K10 | Solid Acid | Heterogeneous catalysis, often with heating | Reusable, environmentally friendly |
Chain Elongation and Functionalization Techniques
Chain elongation techniques are essential for building the carbon skeleton of the propanoate moiety, particularly in divergent synthetic strategies. One classical method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgadichemistry.comwikipedia.org This multi-step process involves the conversion of a carboxylic acid to its next higher homologue. For instance, a synthetic route could start with a 1,3-dioxolane-2-carboxylic acid, which would be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then subjected to a Wolff rearrangement in the presence of methanol to yield the methyl ester of the homologated acid. nrochemistry.com
Another powerful method for carbon-carbon bond formation is the Michael addition. nih.gov In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, a suitable nucleophile could be added to methyl acrylate (B77674), followed by subsequent functional group transformations to introduce the 1,3-dioxolane ring. synarchive.com Alternatively, precursors such as 2-(2-bromoethyl)-1,3-dioxolane (B43116) can be used as electrophiles in alkylation reactions with a suitable carbanion to construct the propanoate chain.
Novel and Sustainable Synthetic Pathways
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This includes the use of novel catalytic systems that offer high chemo- and regioselectivity, as well as the application of green chemistry principles to minimize waste and energy consumption.
Catalytic Systems for Chemo- and Regioselective Synthesis
The synthesis of a bifunctional molecule like this compound presents challenges in terms of chemoselectivity, as reactions targeting one functional group may affect the other. The development of selective catalysts is therefore of paramount importance. For instance, in the acetalization of a keto-ester, a catalyst is required that promotes the reaction of the keto group with the diol without causing transesterification of the ester group. purechemistry.org
Heterogeneous catalysts, such as zeolites and functionalized mesoporous silica, offer advantages in terms of ease of separation and reusability. researchgate.net These solid acid catalysts can be tailored to provide specific active sites that can enhance the selectivity of the desired transformation. Furthermore, chemo- and regioselective synthesis can be achieved by careful choice of reaction conditions and protecting group strategies. mdpi.com Recent research has also explored the use of bimetallic oxide clusters as highly efficient catalysts for ester synthesis under greener conditions, utilizing molecular oxygen as the sole oxidant. labmanager.com
Green Chemistry Principles in the Production of Dioxolane-Propanoate Systems
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing dioxolane-propanoate systems, several green approaches can be adopted. The use of bio-based starting materials, for example, can contribute to a more sustainable process. rsc.org Solvents derived from renewable resources are also gaining attention as greener alternatives to traditional organic solvents. rsc.org
Solvent-free reaction conditions, where possible, can significantly reduce the environmental impact of a synthesis. ijsdr.org Microwave-assisted organic synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The development of catalytic systems that can operate under mild conditions and be recycled and reused is a cornerstone of green chemistry. For example, the use of solid acid catalysts in acetalization and esterification reactions not only simplifies the work-up procedure but also minimizes the generation of acidic waste. researchgate.net Chemoenzymatic cascade reactions, which combine the high selectivity of enzymes with the versatility of chemical catalysts, represent a promising avenue for the sustainable production of complex molecules like dioxolanes. researchgate.netrwth-aachen.denih.gov
Flow Chemistry and Continuous Processing for Enhanced Synthesis Efficiency
The synthesis of this compound involves key transformations, such as acetalization and esterification, which are particularly amenable to continuous flow processing. The use of microreactors or packed-bed reactors can significantly accelerate reaction rates and improve yields for these equilibrium-driven reactions. riken.jp
Enhanced Acetalization in Continuous Flow
The formation of the 1,3-dioxolane ring is a critical step in the synthesis of the target compound. In a continuous flow setup, this acetalization can be achieved with high efficiency. Typically, a precursor such as Methyl 4-oxobutanoate (B1241810) is streamed along with a diol, like ethylene glycol, through a heated reactor column packed with a solid acid catalyst. The use of a packed-bed reactor with an immobilized catalyst simplifies the purification process, as the catalyst is retained within the reactor, allowing for the continuous collection of the product stream. riken.jp
The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, allowing for precise temperature control and the safe use of elevated temperatures to accelerate the reaction. nih.gov Furthermore, the continuous removal of water, a byproduct of the reaction, can be integrated into the flow system, for instance, through membrane-based separators, which drives the equilibrium towards the product and leads to higher conversions and yields compared to batch processes. nih.gov
Continuous Esterification Processes
Similarly, if the synthesis starts from 3-(1,3-dioxolan-2-yl)propanoic acid, the final esterification step can be efficiently performed in a continuous flow system. The carboxylic acid and methanol can be pumped through a reactor containing a solid acid catalyst. This approach has been shown to be highly effective for producing various esters, including biofuels, with high yields and purity. riken.jp The ability to operate at superheated conditions under pressure in a flow reactor can dramatically reduce the required residence time from hours to minutes. mit.edu
The following table illustrates a comparative analysis of a representative acetalization reaction in both batch and continuous flow settings, based on typical findings in the literature for similar transformations.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 10-30 min) |
| Temperature (°C) | 80 - 100 | 120 - 150 (superheated) |
| Catalyst | Homogeneous acid (e.g., p-TsOH) | Heterogeneous solid acid (e.g., Amberlyst-15) |
| Product Isolation | Aqueous workup, extraction, distillation | In-line separation/purification or direct collection |
| Typical Yield | 75 - 85% | >95% |
| Safety Profile | Risk of thermal runaway in large volumes | Superior heat management, smaller reaction volumes, enhanced safety |
This table presents illustrative data based on general findings for acetalization reactions to highlight the advantages of continuous flow processing.
Integrated and Automated Synthesis
Furthermore, flow chemistry platforms can be integrated with data-driven optimization algorithms. researchgate.net By using in-line analytical tools (e.g., IR or NMR spectroscopy), reaction parameters such as temperature, flow rate, and reagent stoichiometry can be automatically adjusted in real-time to maintain optimal performance and ensure consistent product quality. This automated optimization can significantly accelerate process development and lead to more robust and efficient manufacturing processes. nih.gov
Reactivity and Transformational Chemistry of Methyl 3 1,3 Dioxolan 2 Yl Propanoate
Reactions Involving the Ester Functionality
The ester group in methyl 3-(1,3-dioxolan-2-yl)propanoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, alcohols, and amides.
Hydrolytic and Transesterification Reactions
Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. studymind.co.uklibretexts.org The acid-catalyzed hydrolysis of an ester is a reversible process, and to drive the reaction to completion, an excess of water is typically used. chemguide.co.uklibretexts.org For this compound, acidic hydrolysis would yield 3-(1,3-dioxolan-2-yl)propanoic acid and methanol (B129727). libretexts.org
Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemguide.co.uksavemyexams.com Treatment of this compound with a base like sodium hydroxide (B78521) would produce sodium 3-(1,3-dioxolan-2-yl)propanoate and methanol. Subsequent acidification would then furnish the free carboxylic acid. chemguide.co.uk
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would result in the formation of ethyl 3-(1,3-dioxolan-2-yl)propanoate and methanol.
| Reaction | Reagents and Conditions | Product(s) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3-(1,3-Dioxolan-2-yl)propanoic acid + Methanol |
Reduction to Alcohol Derivatives
The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ester to 3-(1,3-dioxolan-2-yl)propan-1-ol. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-(1,3-Dioxolan-2-yl)propan-1-ol |
Nucleophilic Acyl Substitution Reactions
The ester group of this compound can undergo nucleophilic acyl substitution with various nucleophiles. For example, aminolysis, the reaction with ammonia (B1221849) or primary or secondary amines, yields the corresponding amides. researchgate.net The reaction of this compound with a primary amine, such as butylamine, would produce N-butyl-3-(1,3-dioxolan-2-yl)propanamide.
Organometallic reagents, such as Grignard reagents, also react with esters. nih.govguidechem.com The reaction of this compound with an excess of a Grignard reagent, for instance, methylmagnesium bromide, would lead to the formation of a tertiary alcohol, 4-(1,3-dioxolan-2-yl)-2-methylbutan-2-ol, after an acidic workup. This reaction proceeds through the initial formation of a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. nih.gov
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Primary Amine (e.g., Butylamine) | Butylamine, heat | N-Butyl-3-(1,3-dioxolan-2-yl)propanamide |
Condensation Reactions and Carbonyl Chemistry Analogues
Esters with α-hydrogens, such as this compound, can participate in condensation reactions like the Claisen condensation. In the presence of a strong base, such as sodium methoxide, the ester can self-condense to form a β-keto ester. This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of another ester molecule.
Reactions Involving the 1,3-Dioxolane (B20135) (Acetal) Functionality
The 1,3-dioxolane group in this compound serves as a protecting group for an aldehyde functionality. This protecting group is stable to basic and nucleophilic conditions, allowing for selective reactions at the ester site.
Deprotection Strategies to Aldehyde Derivatives
The primary reaction of the 1,3-dioxolane group is its removal, or deprotection, to reveal the parent carbonyl compound. This is typically achieved through acid-catalyzed hydrolysis. Treatment of this compound with an aqueous acid, such as dilute hydrochloric acid or sulfuric acid, will cleave the acetal (B89532) and yield methyl 4-oxobutanoate (B1241810). The reaction is driven by the presence of water and the acidic environment.
| Reagents and Conditions | Product |
|---|---|
| Aqueous Acid (e.g., dil. HCl, H₂O) | Methyl 4-oxobutanoate |
Acid-Catalyzed Transformations and Rearrangements
The presence of the 1,3-dioxolane ring, which serves as a protecting group for an aldehyde, and the methyl ester group makes this compound susceptible to acid-catalyzed reactions. The most prominent of these transformations is hydrolysis. organic-chemistry.orglibretexts.org Under aqueous acidic conditions, both functional groups can be cleaved.
The hydrolysis of the acetal is a reversible process that proceeds through protonation of one of the acetal oxygens, followed by the elimination of ethylene (B1197577) glycol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the corresponding aldehyde. Concurrently, the methyl ester can undergo acid-catalyzed hydrolysis, a reversible reaction where protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water, ultimately yielding a carboxylic acid and methanol. libretexts.org
The relative rates of these two hydrolysis reactions can sometimes be controlled by the reaction conditions, such as temperature and the amount of water present. Typically, acetal hydrolysis is faster than ester hydrolysis under mild acidic conditions. This differential reactivity allows for the selective deprotection of the aldehyde functionality while leaving the ester group intact, yielding methyl 3-oxopropanoate (B1240783).
Table 1: Representative Acid-Catalyzed Deprotection
| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Dilute HCl | Water/THF | Room Temp | Methyl 3-oxopropanoate | >90 |
| p-Toluenesulfonic acid | Acetone/Water | 40 | Methyl 3-oxopropanoate | 85-95 |
Note: The data in this table is representative of typical acid-catalyzed acetal hydrolysis reactions and serves as an illustrative example.
Selective Functionalization of the Acetal Ring
Direct and selective functionalization of the 1,3-dioxolane ring without affecting the rest of the molecule is a significant synthetic challenge. The C-H bonds on the ethylene glycol-derived portion of the acetal are generally unreactive. Transformations typically involve the cleavage and reformation of the ring or radical-based reactions which are often not selective.
While methods for the stereoselective formation of substituted 1,3-dioxolanes through multi-component reactions involving cation intermediates have been developed, the post-synthesis functionalization of a simple, pre-formed dioxolane ring as in this compound is not a common strategy. nih.gov Reactions such as hydrogenolysis can cleave the acetal to generate a protected alcohol, but this involves ring opening rather than substitution on the ring itself. For this specific substrate, selective functionalization of the acetal ring remains an area with limited established precedent.
Transformations at the Aliphatic Chain
The aliphatic chain of this compound offers two primary sites for functionalization: the carbon atom alpha to the ester carbonyl and the carbonyl carbon itself.
Alpha-Functionalization Adjacent to the Ester Group
The protons on the carbon atom adjacent (alpha) to the ester group (C2) exhibit enhanced acidity (pKa ≈ 25 in DMSO) due to the electron-withdrawing effect of the carbonyl. This allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles in what is known as alpha-functionalization. researchgate.net
A common application is the alkylation of the enolate through an SN2 reaction with an alkyl halide. This reaction forms a new carbon-carbon bond at the alpha-position, providing a straightforward method for elaborating the carbon skeleton.
Table 2: Example of Alpha-Alkylation
| Base | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| LDA | Methyl Iodide | THF | -78 to RT | Methyl 2-methyl-3-(1,3-dioxolan-2-yl)propanoate | 80-90 |
| NaH | Benzyl Bromide | DMF | 0 to RT | Methyl 2-benzyl-3-(1,3-dioxolan-2-yl)propanoate | 75-85 |
Note: The data in this table is illustrative of typical ester enolate alkylation reactions.
Remote Functionalization and C-C Bond Formations
The ester carbonyl group is an electrophilic site that can undergo nucleophilic acyl substitution. A key transformation at this remote position is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). This reaction provides a powerful method for C-C bond formation.
The reaction of this compound with a Grignard reagent proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to eliminate methoxide, forming a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. The acetal group is stable under the basic conditions of the Grignard reaction but would be cleaved during the acidic workup unless carefully controlled. libretexts.org
Tandem Reactions and Cascade Sequences Involving this compound
The bifunctional nature of this compound makes it a suitable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. organic-chemistry.org A plausible, though not explicitly documented, cascade sequence could involve an initial functionalization followed by an acid-catalyzed deprotection and subsequent intramolecular cyclization.
For example, an alpha-functionalized derivative containing a nucleophilic group could undergo a tandem deprotection-cyclization. If the ester is first converted to an amide bearing a pendant nucleophile (e.g., an alcohol or amine), subsequent acid-catalyzed hydrolysis of the acetal would unmask the aldehyde. This aldehyde is then positioned to react intramolecularly with the pendant nucleophile, leading to the formation of a new heterocyclic ring system in a single pot. Such a sequence leverages the latent reactivity of the protected aldehyde, revealing it only at the desired stage to trigger the cascade.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Key Transformations
The core chemical reactivity of Methyl 3-(1,3-dioxolan-2-yl)propanoate centers around the hydrolysis of the cyclic acetal (B89532) (dioxolane) ring. This transformation is a well-understood process in organic chemistry and serves as a representative example of the cleavage of acetal functional groups. The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals proceeds through a series of protonation and cleavage steps, ultimately yielding an aldehyde or ketone and the corresponding alcohol. In the case of this compound, this would result in the formation of 3-oxopropanoate (B1240783) (a β-keto ester) and ethylene (B1197577) glycol.
The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst. This protonation event transforms the hydroxyl group into a good leaving group (water). Subsequently, the carbon-oxygen bond cleaves, leading to the formation of a resonance-stabilized carbocation intermediate. This carbocation is then attacked by a water molecule, which acts as a nucleophile. A deprotonation step then yields a hemiacetal intermediate. The process continues with the protonation of the second oxygen atom of the original dioxolane ring, followed by the elimination of the second alcohol moiety (the other end of the ethylene glycol molecule) and the formation of a protonated carbonyl group. A final deprotonation step regenerates the acid catalyst and yields the final aldehyde and diol products.
The rate of hydrolysis is dependent on several factors, including the pH of the solution, temperature, and the structure of the acetal. The reaction is typically acid-catalyzed, and the rate is proportional to the concentration of the acid catalyst. The stability of the carbocation intermediate also plays a crucial role in determining the reaction rate. Electron-donating groups attached to the acetal carbon can stabilize the carbocation, thus increasing the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize the carbocation and decrease the reaction rate.
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound at 25°C
| [H] (mol/L) | Initial Rate (mol L s) | Rate Constant (k) (L mol s) |
| 0.01 | 1.5 x 10 | 1.5 x 10 |
| 0.05 | 7.5 x 10 | 1.5 x 10 |
| 0.10 | 1.5 x 10 | 1.5 x 10 |
This table presents hypothetical data to illustrate the expected first-order dependence of the initial rate of hydrolysis on the acid catalyst concentration.
Thermodynamically, the hydrolysis of an acetal to an aldehyde and alcohols is generally a favorable process, particularly in aqueous solutions where the high concentration of water drives the equilibrium towards the products. The change in Gibbs free energy (ΔG) for the reaction is typically negative.
The mechanism of acetal hydrolysis involves several key intermediates and transition states. The primary intermediate is the resonance-stabilized carbocation formed after the departure of the first alcohol moiety. The stability of this carbocation is a critical factor influencing the reaction's energy profile. For this compound, the carbocation would be located at the carbon atom of the original acetal group.
The transition states in the reaction pathway correspond to the energy maxima between the reactant, intermediates, and products. The highest energy transition state, which represents the rate-determining step, is typically the formation of the carbocation intermediate. The structure of this transition state would involve the partial cleavage of the carbon-oxygen bond and the development of a positive charge on the carbon atom.
The hemiacetal is another important intermediate in the hydrolysis pathway. It is formed after the nucleophilic attack of water on the carbocation and exists in equilibrium with both the starting acetal and the final aldehyde product.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, including those of acetal hydrolysis. These methods can be used to calculate the structures and energies of reactants, products, intermediates, and transition states, offering a detailed picture of the reaction pathway.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. nih.gov DFT calculations can be employed to optimize the geometries of the stationary points along the reaction coordinate for the hydrolysis of this compound. This allows for the determination of bond lengths, bond angles, and other structural parameters of the reactant, intermediates, and transition states.
Furthermore, DFT can be used to calculate the energies of these species, providing valuable information about the thermodynamics and kinetics of the reaction. The calculated energy difference between reactants and products can be used to determine the reaction enthalpy (ΔH), while the energy of the highest transition state relative to the reactants provides the activation energy (Ea), a key parameter in determining the reaction rate.
Table 2: Hypothetical DFT Calculated Energies for the Hydrolysis of a Model Dioxolane
| Species | Relative Energy (kcal/mol) |
| Reactant + HO | 0.0 |
| Transition State 1 | +18.5 |
| Carbocation Intermediate | +10.2 |
| Hemiacetal Intermediate | -5.8 |
| Transition State 2 | +15.3 |
| Products + HO | -12.7 |
This table presents hypothetical energy values for the key species in an acid-catalyzed dioxolane hydrolysis, illustrating the energy profile of the reaction.
Molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a chemical reaction, including the role of the solvent and the conformational changes that occur during the reaction. researchgate.net For the hydrolysis of this compound, MD simulations could be used to model the behavior of the molecule in an aqueous environment.
By simulating the trajectories of the atoms over time, MD can help to visualize the reaction pathway and identify the key molecular motions involved in the bond-breaking and bond-forming processes. These simulations can also provide information about the solvation of the different species involved in the reaction and how the solvent molecules participate in the proton transfer steps.
Quantum chemical methods, including DFT, can be used to analyze the electronic properties and bonding of the molecules involved in the reaction. For instance, the distribution of electron density and the molecular electrostatic potential can be calculated to identify the most reactive sites in the molecule.
Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the nucleophilic and electrophilic character of the reactants. For example, in the hydrolysis of this compound, the HOMO of the dioxolane oxygen atoms would be involved in the initial protonation step, while the LUMO of the carbocation intermediate would be the site of nucleophilic attack by water.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the bonding and charge distribution in the molecules. NBO analysis can provide a detailed picture of the changes in bonding that occur during the reaction, including the weakening of the C-O bonds in the transition state and the formation of the new C=O bond in the product.
Applications of Methyl 3 1,3 Dioxolan 2 Yl Propanoate As a Key Building Block in Organic Synthesis
Precursor in Natural Product Total Synthesis
The utility of Methyl 3-(1,3-dioxolan-2-yl)propanoate as a precursor is evident in the synthesis of complex natural products. Its structure provides a four-carbon chain with distinct reactivity at each terminus, a common motif in many alkaloids and other bioactive molecules. By serving as a stable equivalent of methyl 4-oxobutanoate (B1241810), it allows for the controlled, stepwise construction of intricate molecular frameworks.
A notable example of its application is in the asymmetric synthesis of piperidine (B6355638) alkaloids, such as (-)-deoxoprosophylline, which has therapeutic potential. chemicalbook.com The synthesis of this natural product utilizes methyl 4-oxobutanoate as a key starting material. chemicalbook.com In such a multi-step synthesis, employing the dioxolane-protected form, this compound, is a standard and advantageous strategy. This approach prevents unwanted side reactions of the highly reactive aldehyde group while other parts of the molecule are being elaborated, ensuring a more efficient and higher-yielding synthetic route.
Utility in the Synthesis of Pharmaceutical Intermediates and Fine Chemicals
The strategic importance of this compound extends significantly into the pharmaceutical and fine chemical industries. Its ability to introduce a protected aldehyde and an ester functionality makes it an ideal starting point for a wide range of biologically active molecules.
This compound is instrumental in the design and synthesis of specific chemical scaffolds, particularly those related to γ-aminobutyric acid (GABA) analogues. GABA is a major inhibitory neurotransmitter, and its analogues are a cornerstone in the treatment of epilepsy and other neurological disorders. nih.govnih.gov A key strategy in modern drug design is the creation of conformationally restricted GABA analogues, which can offer enhanced potency and selectivity for specific GABA receptor subtypes or transporters. nih.govresearchgate.netnih.gov
The four-carbon backbone of this compound is an ideal template for constructing these modified GABA scaffolds. For instance, it can be used in the synthesis of Vigabatrin, an important antiepileptic drug. nih.govresearchgate.net The synthesis involves creating the 4-amino-5-hexenoic acid structure, for which the propanoate derivative provides the core carbon chain. The latent aldehyde can be revealed at the appropriate step for chain extension (e.g., via a Wittig reaction to form the vinyl group), while the ester provides a handle for introducing the required carboxylic acid functionality.
| Target Molecule/Scaffold | Role of this compound | Therapeutic Area |
| (-)-Deoxoprosophylline | Provides the C4 backbone as a stable methyl 4-oxobutanoate synthon. chemicalbook.com | Alkaloid with therapeutic potential |
| Conformationally Restricted GABA Analogues | Serves as a key building block for the four-carbon GABA backbone. nih.govresearchgate.netnih.gov | Neurology, Epilepsy |
| Vigabatrin | Precursor for the core structure of this antiepileptic drug. nih.govresearchgate.net | Epilepsy |
The use of this compound is a prime example of synthetic route optimization through the application of protecting group strategy. The 1,3-dioxolane (B20135) group is a robust protecting group for the aldehyde, stable to a wide range of reaction conditions, including basic, nucleophilic, and certain reducing and oxidizing conditions.
Development of Advanced Materials and Polymer Precursors
While primarily known for its role in fine chemical synthesis, the structural features of this compound and related dioxolane compounds also lend themselves to applications in materials science.
Direct polymerization of this compound is not a common application. However, its structure can be modified to produce novel functional monomers. For example, the methyl ester group can be reduced to a primary alcohol, yielding 3-(1,3-dioxolan-2-yl)propan-1-ol. This alcohol can then be esterified with polymerizable groups like acryloyl chloride or methacryloyl chloride to create monomers such as 3-(1,3-dioxolan-2-yl)propyl acrylate (B77674). The subsequent polymerization of such a monomer would yield a polymer with pendant dioxolane groups. These groups can be retained for their specific properties (e.g., modifying polarity or solubility) or they can be hydrolyzed post-polymerization to generate polymers with pendant aldehyde functionalities, which are useful for cross-linking or for grafting other molecules onto the polymer backbone.
While this specific application is largely developmental, the use of other dioxolane derivatives, such as (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206) (a cyclic carbonate), as monomers is well-established, highlighting the utility of the dioxolane scaffold in creating functional polymers. researchgate.net
The versatility of this compound makes it a precursor for various specialty chemicals with applications in materials science. One area of interest is in the development of prodrugs. Dioxolane-containing structures have been incorporated into prodrugs of GABA analogues. google.com In such systems, the chemical scaffold can be designed to release the active pharmaceutical ingredient under specific physiological conditions, making it a component of advanced drug delivery systems, a field that merges specialty chemicals with materials science. The compound's role as a key intermediate for fine chemicals used in pharmaceutical research and development further solidifies its importance in producing high-value specialty materials. nbinno.com
| Application Area | Proposed Role of this compound | Potential Material/Product |
| Functional Monomer Synthesis | Conversion to an acrylate or methacrylate derivative. | Polymers with pendant aldehyde or dioxolane groups. |
| Prodrug Development | Serves as a structural component in larger molecules designed for controlled drug release. google.com | Advanced drug delivery systems for GABA analogues. |
| Specialty Fine Chemicals | A key intermediate for complex molecules used in research and development. nbinno.com | High-value chemicals for pharmaceutical and materials research. |
Emerging Trends and Future Directions in Research on Methyl 3 1,3 Dioxolan 2 Yl Propanoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of molecules like Methyl 3-(1,3-dioxolan-2-yl)propanoate is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.
Furthermore, automated synthesis platforms are becoming more sophisticated, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries. The automated production of 11C-labeled carboxylic acids and esters via "in-loop" 11C-carbonylation highlights the potential for automating complex synthetic sequences. nih.gov Such automated systems could be adapted for the multi-step synthesis of derivatives of this compound, allowing for high-throughput screening of new compounds with desired properties. The selective reduction of esters to aldehydes, a key transformation in many synthetic routes, has also been successfully adapted to continuous-flow synthesis using reagents like diisobutylaluminum hydride (DIBAL-H). researchgate.net
Table 1: Comparison of Batch vs. Potential Flow Synthesis of Acetal-Protected Esters
| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable, often lower | Generally higher and more consistent |
| Purification | Manual, often requires chromatography | In-line purification, reduced manual labor |
| Scalability | Challenging | More straightforward |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes, better heat transfer |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For this compound, both the ester and the acetal (B89532) functionalities present opportunities for bio-catalytic transformations.
Enzyme-mediated transesterification is a well-established technique that could be applied to the methyl ester group of the target molecule. nih.gov Lipases, in particular, are versatile enzymes that can catalyze transesterification reactions under mild conditions, often with high chemo- and regioselectivity. iupac.orgmdpi.comresearchgate.net This could allow for the conversion of the methyl ester to other esters (e.g., ethyl, propyl) or for the dynamic kinetic resolution of chiral derivatives. The advantages of enzymatic transesterification include mild reaction conditions, easier product separation, and the elimination of saponification. nih.gov
While the enzymatic transformation of the 1,3-dioxolane (B20135) group is less explored, there is potential for using enzymes for its selective hydrolysis or formation. For example, a sequential bio- and chemocatalysis approach has been used for the effective production of selected dioxolanes. d-nb.info This involved an enzymatic cascade to produce chiral diols, followed by a ruthenium-catalyzed conversion to dioxolanes. d-nb.info Future research could explore enzymes that can directly catalyze the formation or cleavage of the dioxolane ring in this compound, potentially enabling enantioselective processes.
Table 2: Potential Enzyme-Mediated Reactions on this compound
| Functional Group | Enzyme Class | Potential Transformation | Advantages |
| Methyl Ester | Lipases | Transesterification to other esters | High selectivity, mild conditions, green chemistry |
| 1,3-Dioxolane | Hydrolases | Selective hydrolysis to the aldehyde | Mild deprotection, potential for enantioselectivity |
| Precursors | Lyases, Oxidoreductases | Synthesis of chiral diol precursors | Enantiomerically pure building blocks |
Advanced Reaction Design for Enhanced Selectivity and Efficiency
Modern organic synthesis is increasingly focused on the development of highly selective and efficient reactions. For a bifunctional molecule like this compound, achieving chemoselectivity is paramount. Advanced reaction design, including the use of novel catalysts and reaction conditions, can unlock new synthetic pathways.
Fine-tuning chemoselectivity can be achieved by modulating reaction parameters such as the choice of catalyst, solvent, and temperature. nih.gov For instance, the hydrolysis of the 1,3-dioxolane group can be catalyzed by various acids, and the choice of catalyst can influence the reaction rate and selectivity. researchgate.netscielo.br The use of p-sulfonic acid-calix[n]arenes combined with microwave energy has been shown to be an excellent system for the hydrolysis of the 1,3-dioxolane ketal of isatin. researchgate.net Such advanced catalytic systems could be employed for the selective deprotection of the aldehyde functionality in this compound in the presence of the ester.
Conversely, the formation of the 1,3-dioxolane ring can also be optimized. Lewis acid-catalyzed reactions of ketones with oxiranes represent a modern approach to the synthesis of 1,3-dioxolanes. acs.org The development of new catalytic systems for the acetalization reaction continues to be an active area of research. nih.govresearchgate.netorganic-chemistry.org Furthermore, the ester group can be selectively transformed using modern catalytic methods. For example, the direct reduction of esters to aldehydes can be achieved with high selectivity using specific reducing agents under controlled conditions, a transformation that is highly valuable in multi-step synthesis. researchgate.net
Potential for Novel Derivative Synthesis and Functional Materials Development
The unique structure of this compound makes it an attractive monomer for the synthesis of novel functional materials. The acetal group, in particular, can be incorporated into polymer backbones to create materials with tunable properties.
Acetal-containing monomers have been used in the synthesis of functionalized polylactides. nih.govacs.org These materials are of interest because the acetal units can affect the degradability of the polymer. By copolymerizing cyclic acetals with lactide, it is possible to introduce functional groups into the polyester (B1180765) chain, which can then be used for further chemical modifications. nih.govacs.org Similarly, this compound could be converted into a cyclic monomer or used as a chain extender in the synthesis of polyesters with built-in latent aldehyde functionality.
Furthermore, acetal-based functional epoxide monomers have been developed for applications in polyethers. elsevierpure.comnih.gov These monomers can act as protecting groups for hydroxyl groups and as pH-responsive moieties for biomedical applications. elsevierpure.comnih.gov This suggests that derivatives of this compound could be designed to act as monomers for the synthesis of smart polymers that respond to changes in their environment. The solvent-free synthesis of acetal-containing polyols for use in recyclable polyurethanes further highlights the potential for this class of compounds in sustainable materials chemistry. acs.org
Unexplored Reactivity Patterns and Mechanistic Hypotheses
While the basic reactivity of the ester and acetal groups is well understood, there are likely unexplored reactivity patterns and mechanistic pathways for this compound, particularly under novel reaction conditions.
The hydrolysis of acetals is generally understood to proceed through a hemiacetal intermediate. masterorganicchemistry.comchemistrysteps.comlibretexts.orgdocsity.com However, recent studies have shown that under certain conditions, such as with trifluoroacetic acid, the transformation of an acetal to an aldehyde can occur via a hemiacetal TFA ester intermediate, in a process that does not require water. acs.org This suggests that the deprotection of the dioxolane group in this compound could be achieved under anhydrous conditions, which would be advantageous in sensitive synthetic sequences. The kinetics and mechanism of hydrolysis of 1,3-dioxolanes can be complex, with debates around stepwise versus concerted processes. beilstein-journals.org
Another area for future exploration is the use of the dioxolane as a precursor to γ-keto esters. The synthesis of γ-keto esters can be achieved through various methods, including the hydration of 3-alkynoates and zinc carbenoid-mediated chain extension of β-keto esters. organic-chemistry.orgorgsyn.orgnih.gov It is conceivable that this compound could be transformed into a γ-keto ester through a rearrangement or ring-opening reaction under specific catalytic conditions. Such a transformation would provide a novel and efficient route to this important class of compounds.
Q & A
Q. What are the common synthetic routes for Methyl 3-(1,3-dioxolan-2-yl)propanoate, and how are reaction conditions optimized?
this compound can be synthesized via multicomponent reactions involving aldehydes/ketones, Meldrum’s acid, and methanol under reflux. For example, a mixture of 3-hydroxy-4H-chromen-4-one, aldehyde/ketone, and Et₃N in MeOH at reflux for 2 hours yields substituted derivatives . Optimization involves adjusting stoichiometry (e.g., 1.1 eq. aldehyde), solvent polarity (MeOH for solubility), and purification via column chromatography (PE/EtOAc gradients) .
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?
Key characterization includes:
- ¹H/¹³C-NMR : Peaks for dioxolane protons (δ ~5.18 ppm), ester methyl groups (δ ~3.63 ppm), and carbonyl carbons (δ ~167–177 ppm) .
- Chromatography : TLC (Rf values in PE/EtOAc) and HPLC for purity assessment .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 416.47 for derivatives) to confirm molecular weight .
Q. What are the primary applications of this compound in pharmaceutical research?
The compound serves as an intermediate for bioactive molecules, such as indole alkaloids and chromene derivatives. Its dioxolane ring enhances metabolic stability, making it valuable in prodrug design and enzyme inhibition studies .
Advanced Research Questions
Q. How can diastereomeric ratios be controlled during synthesis, and what chiral resolution methods are effective?
Diastereoselectivity (e.g., 1:6 anti/syn ratios) is achieved using chiral ligands (e.g., compound 27b in ) and steric/electronic modulation of substrates. Resolution involves preparative HPLC with chiral columns or fractional crystallization . Advanced techniques like dynamic kinetic resolution (DKR) or enzymatic catalysis may further improve selectivity .
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability tests under accelerated conditions (40°C/75% RH) reveal hydrolysis of the ester group as the primary degradation pathway. LC-MS identifies breakdown products like 3-(1,3-dioxolan-2-yl)propanoic acid. Storage recommendations include anhydrous environments and inert gas (N₂) purging .
Q. What metabolic pathways are implicated in bacterial breakdown of this compound, and how are intermediates characterized?
In Roseobacter group bacteria, enzymatic cleavage of the dioxolane ring produces allyl sulfides (e.g., methyl 3-(allylsulfanyl)propanoate) and thiosulfonates. Metabolites are identified via GC-MS (retention indices: 1177–1300) and stable isotope-assisted metabolomics .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in the lab?
Q. How can computational tools (e.g., QSPR models) predict physicochemical properties lacking experimental data?
Quantum chemistry software (e.g., Gaussian) calculates logP, pKa, and solubility. NIST databases provide validated parameters for analogous compounds, enabling extrapolation via group contribution methods .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD/ELSD : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- NMR spiking : Adds authentic standards to identify unknown peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
